molecular formula C17H18BrNO3S B2588127 2-bromo-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide CAS No. 2034261-72-6

2-bromo-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide

Cat. No.: B2588127
CAS No.: 2034261-72-6
M. Wt: 396.3
InChI Key: ZJDCPDMKDYXFGB-UHFFFAOYSA-N
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Description

The compound “2-bromo-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide” is a complex organic molecule. It contains an indene structure, which is a polycyclic hydrocarbon composed of a benzene ring fused with a cyclopentene . The molecule also contains a benzenesulfonamide group, a methoxy group, and a bromine atom .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through a series of organic reactions. For instance, 2,3-dihydroindoles, which are part of the structure, are usually obtained by direct reduction of the corresponding indoles . Various boron hydrides can be used for the reduction of functional groups in the 2-oxindole and 2-chloroindole molecules .

Scientific Research Applications

Photodynamic Therapy Applications

Research has shown that benzenesulfonamide derivatives, particularly those substituted with various functional groups, exhibit significant potential in photodynamic therapy (PDT) for cancer treatment. For instance, the synthesis and characterization of zinc phthalocyanine substituted with new benzenesulfonamide derivative groups containing Schiff base have demonstrated good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These features are crucial for Type II photosensitizers used in photodynamic therapy for cancer treatment, highlighting the compound's potential in medical applications (Pişkin, Canpolat, & Öztürk, 2020). Additional studies corroborate the use of zinc(II) phthalocyanine substituted with benzenesulfonamide units for their favorable fluorescence, singlet oxygen production, and photostability, suggesting their efficacy as potential photosensitizer candidates in PDT (Öncül, Öztürk, & Pişkin, 2022).

Catalytic Applications

Benzenesulfonamide derivatives have also been explored for their catalytic properties. A study focusing on palladium aryl sulfonate phosphine catalysts for the copolymerization of acrylates with ethene demonstrates how modifications in the benzenesulfonamide structure can influence catalytic activity. This research suggests the potential of these compounds in the development of new materials through polymerization processes, contributing to advancements in materials science and engineering (Skupov et al., 2007).

Chemical Synthesis and Bioactivity

The chemical synthesis of benzenesulfonamide derivatives has been a subject of interest due to their potential bioactivity. For instance, the synthesis of brominated 2-phenitidine derivatives as inhibitors of cholinesterases for the treatment of Alzheimer’s disease showcases the chemical versatility of benzenesulfonamide derivatives and their relevance in developing therapeutic agents (Abbasi et al., 2014).

Safety and Hazards

As with any chemical compound, handling “2-bromo-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide” should be done in accordance with relevant safety procedures .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the biological activity of similar compounds, it could be of interest in the field of medicinal chemistry .

Properties

IUPAC Name

2-bromo-N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO3S/c1-22-17(10-13-6-2-3-7-14(13)11-17)12-19-23(20,21)16-9-5-4-8-15(16)18/h2-9,19H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJDCPDMKDYXFGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC2=CC=CC=C2C1)CNS(=O)(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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